molecular formula C10H7ClFNO5S B3042803 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid CAS No. 680213-38-1

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid

Cat. No. B3042803
CAS RN: 680213-38-1
M. Wt: 307.68 g/mol
InChI Key: SDDMYSXLKQAMHN-ONEGZZNKSA-N
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Description

The compound is an organic molecule with several functional groups, including a sulfonyl group (-SO2-), an amino group (-NH2), a carboxylic acid group (-COOH), and halogen atoms (chlorine and fluorine). These functional groups could potentially give the compound various chemical properties, such as the ability to form hydrogen bonds or participate in acid-base reactions .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amino group might participate in reactions with acids or electrophiles, while the carboxylic acid group could react with bases or nucleophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability are determined by the compound’s molecular structure. These properties can be measured experimentally or predicted using computational methods .

Mechanism of Action

Target of Action

Compounds with similar structures are often involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets in a manner similar to other compounds used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The solubility of similar compounds in ethanol suggests that they may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve the formation of new carbon–carbon bonds as a result of the Suzuki–Miyaura coupling reactions . This can lead to the synthesis of new organic compounds.

Action Environment

The action of this compound, like other compounds used in Suzuki–Miyaura coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, and the stability of the organoboron reagents used .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future research directions for a compound depend on its properties and potential applications. This could involve studying its reactivity, investigating its biological activity, or developing new synthetic methods .

properties

IUPAC Name

(E)-4-(2-chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO5S/c11-7-5-6(19(12,17)18)1-2-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMYSXLKQAMHN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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